molecular formula C15H16N2O3S2 B11010165 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide CAS No. 600130-05-0

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B11010165
CAS No.: 600130-05-0
M. Wt: 336.4 g/mol
InChI Key: DCCIWDHJDHMNLV-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide, also known by its chemical formula C16H15N3O3S2, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-aminobenzenesulfonamide with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring. The final step introduces the dimethyl group at the 5-position of the benzothiazole ring.

Reaction Conditions:

    Condensation: The reaction between 2-aminobenzenesulfonamide and 2-aminothiophenol typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (such as NaOH or KOH) at elevated temperatures.

    Cyclization: Cyclization is facilitated by heating the intermediate in an appropriate solvent (e.g., ethanol or acetic acid).

    Dimethylation: The introduction of the dimethyl group can be achieved using methylating agents (e.g., dimethyl sulfate or diazomethane).

Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety. specific industrial processes are proprietary and may not be widely disclosed.

Chemical Reactions Analysis

Reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Exhibits nucleophilic substitution reactions at the sulfonamide nitrogen.

    Reduction: Can be reduced to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.

    Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.

    Reduction: Reducing agents (e.g., NaBH or LiAlH).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide is unique, similar compounds include:

    N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

    N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide:

Properties

CAS No.

600130-05-0

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O3S2/c1-15(2)8-11-13(12(18)9-15)21-14(16-11)17-22(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)

InChI Key

DCCIWDHJDHMNLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3)C

solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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